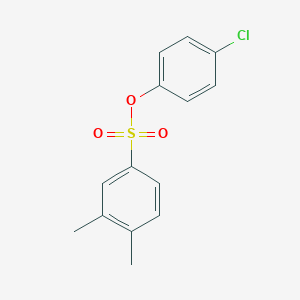
4-iodo-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-(1-phenylethyl)benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It is a synthetic compound that belongs to the sulfonamide class of drugs. Sulfamethoxazole is widely used in both clinical and laboratory settings due to its broad-spectrum antibacterial activity, low cost, and ease of use.
作用机制
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and its inhibition leads to the death of the bacteria. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole acts by binding to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition prevents the formation of folic acid and ultimately leads to bacterial death.
Biochemical and Physiological Effects
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated by most individuals and has a low incidence of adverse effects. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to be rapidly absorbed after oral administration and has a half-life of approximately 10 hours. It is primarily excreted in the urine and has been shown to be effective in treating both Gram-positive and Gram-negative bacterial infections.
实验室实验的优点和局限性
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has a number of advantages and limitations for laboratory experiments. Its broad-spectrum antibacterial activity and low cost make it an attractive option for researchers. However, its use in laboratory experiments is limited by its potential for toxicity and the development of bacterial resistance. In addition, the use of sulfonamides in laboratory experiments may interfere with the growth of certain bacteria, making it unsuitable for some applications.
未来方向
There are a number of future directions for the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in scientific research. One potential area of research is the development of new formulations of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole that are more effective against resistant bacteria. Another area of research is the investigation of the potential use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in the treatment of viral infections. Additionally, the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in combination with other antibiotics may be explored as a means of increasing its effectiveness against bacterial infections. Overall, 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole remains an important tool for researchers in the field of microbiology and is likely to continue to be used in scientific research for years to come.
合成方法
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(1-phenylethyl)benzenesulfonamide with iodine in the presence of acetic acid. The reaction yields 4-iodo-N-(1-phenylethyl)benzenesulfonamide, which is then treated with sodium hydroxide to form 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole. The synthesis of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is a well-established process and is widely used in both industrial and laboratory settings.
科学研究应用
4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been extensively studied for its antibacterial activity and has been used in various scientific research applications. It has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has also been used in the treatment of opportunistic infections in immunocompromised individuals.
属性
分子式 |
C14H14INO2S |
|---|---|
分子量 |
387.24 g/mol |
IUPAC 名称 |
4-iodo-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |
InChI 键 |
UNTXEBMWJBAFCR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)

